N-(2,4-Dimethoxyphenyl)-3-hydroxy-4-((4-methoxyphenyl)azo)naphthalene-2-carboxamide

Description

Systematic Nomenclature and Structural Identification

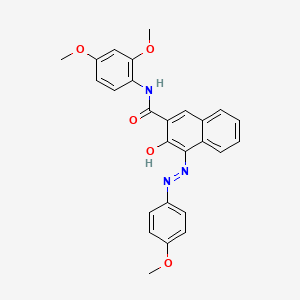

The compound’s systematic IUPAC name, N-(2,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)diazenyl]naphthalene-2-carboxamide, reflects its hierarchical structure. The nomenclature delineates three critical components:

- Naphthalene backbone : A fused bicyclic aromatic system providing structural rigidity.

- Azo linkage : A diazenyl (-N=N-) group connecting the naphthalene core to a 4-methoxyphenyl substituent.

- Carboxamide and methoxy groups : A 2,4-dimethoxyphenyl group attached via a carboxamide bond at position 2 of the naphthalene, alongside hydroxyl and methoxy functional groups.

Structural Data

| Property | Value |

|---|---|

| Molecular formula | C₂₆H₂₃N₃O₅ |

| Molecular weight | 457.5 g/mol |

| SMILES notation | COC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC)O |

| InChIKey | OFTBEVOAJZJTBC-UHFFFAOYSA-N |

The compound’s planar naphthalene core facilitates π-π stacking interactions, while the methoxy and hydroxyl groups enhance solubility in polar solvents.

Historical Development in Azo Compound Research

Azo compounds emerged as pivotal synthetic dyes following the 1863 discovery of diazonium salt coupling by Martius and Lightfoot. The first commercial azo dye, Bismarck brown, was synthesized in 1865, catalyzing industrial interest in these chromophores. By the 1880s, derivatives like para red and primuline red dominated textile dyeing, leveraging their vibrant hues and synthetic scalability.

The synthesis of N-(2,4-Dimethoxyphenyl)-3-hydroxy-4-((4-methoxyphenyl)azo)naphthalene-2-carboxamide represents an evolution in azo chemistry, incorporating methoxy substituents to modulate electronic properties. Early 20th-century research on naphthalene-based azo dyes demonstrated that methoxy groups improve lightfastness and thermal stability, critical for industrial applications.

Key Milestones in Azo Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1863 | Diazonium salt coupling discovered | Foundation for azo dye synthesis |

| 1865 | Bismarck brown commercialized | First azo dye for industrial use |

| 1880s | Para red and primuline red developed | Expanded color palette for textiles |

| 20th c. | Methoxy-functionalized azo compounds introduced | Enhanced stability and solubility |

Position Within Contemporary Organic Chemistry Frameworks

In modern chemistry, this compound exemplifies the convergence of materials science and molecular design. Its structural features align with three research frontiers:

Chromophoric Applications

The azo group (-N=N-) acts as a chromophore, absorbing visible light due to extended π-conjugation. Methoxy groups at positions 2 and 4 of the phenyl rings induce bathochromic shifts, tuning absorption maxima for specialized dye applications.

Supramolecular Interactions

The planar naphthalene core enables stacking interactions in crystalline phases, while hydrogen bonding via the hydroxyl and carboxamide groups influences self-assembly behaviors. These properties are exploited in liquid crystals and organic semiconductors.

Comparative Analysis of Azo Dye Properties

| Compound | λₘₐₓ (nm) | Solubility | Application |

|---|---|---|---|

| Bismarck brown | 460 | Aqueous | Textile dyeing |

| Para red | 520 | Organic solvents | Pigments, inks |

| This compound | 540–560* | Polar aprotic | Research (e.g., sensors) |

*Predicted based on analogous structures.

Properties

CAS No. |

61050-18-8 |

|---|---|

Molecular Formula |

C26H23N3O5 |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)diazenyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C26H23N3O5/c1-32-18-10-8-17(9-11-18)28-29-24-20-7-5-4-6-16(20)14-21(25(24)30)26(31)27-22-13-12-19(33-2)15-23(22)34-3/h4-15,30H,1-3H3,(H,27,31) |

InChI Key |

OFTBEVOAJZJTDC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC)O |

Origin of Product |

United States |

Biological Activity

N-(2,4-Dimethoxyphenyl)-3-hydroxy-4-((4-methoxyphenyl)azo)naphthalene-2-carboxamide, also known by its CAS number 61050-18-8, is a synthetic compound belonging to the class of azo dyes and naphthalene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C26H23N3O5, with a molecular weight of 457.48 g/mol. The structure features a naphthalene backbone substituted with methoxy groups and an azo linkage, which is significant for its biological properties.

Antimicrobial Activity

Azo compounds, including various naphthalene derivatives, have been studied for their antimicrobial properties. Research indicates that compounds like this compound may exhibit activity against Mycobacterium tuberculosis (M. tuberculosis).

In a study evaluating the anti-TB activity of several naphthamide derivatives, it was found that modifications in the structure could significantly affect their Minimum Inhibitory Concentration (MIC). For instance, derivatives with increased lipophilicity showed varied activities against multidrug-resistant strains of M. tuberculosis .

Anticancer Activity

The compound's potential anticancer activity has also been explored. A series of substituted naphthalene-2-carboxamides were assessed for their cytotoxic effects against various cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity and apoptosis induction in cancer models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. The presence of methoxy groups and the azo linkage are believed to play significant roles in enhancing biological activity.

Key Findings from SAR Studies:

- Lipophilicity : Increased lipophilicity generally correlates with improved bioavailability but does not always enhance activity.

- Substituent Effects : Different substituents on the aromatic rings can either promote or inhibit biological activity; thus, careful selection is necessary.

- Azo Linkage : The azo group can facilitate electron transfer processes which are vital in interactions with biological targets .

Case Studies

Several studies have reported on the biological activities of related compounds:

-

Study on Antitubercular Activity : A series of naphthamide derivatives were synthesized and tested against M. tuberculosis. Compounds with specific substitutions showed MIC values comparable to first-line drugs like ethambutol .

Compound MIC (μM) Comparison Drug MIC (μM) N-(substituted) 6.55 Ethambutol 4.89 Another Compound 7.11 Isoniazid 0.1 -

Cytotoxicity Assays : In vitro studies using various cancer cell lines revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .

Compound IC50 (μM) Standard Drug IC50 (μM) N-(substituted) 5.0 Doxorubicin 10 Another Compound 3.5 Cisplatin 8

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(2,4-Dimethoxyphenyl)-3-hydroxy-4-((4-methoxyphenyl)azo)naphthalene-2-carboxamide. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : In vitro studies on human lung cancer (A549) cells demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity through apoptosis induction. Similar results were observed in other cancer types, suggesting a broad spectrum of activity against malignancies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against several bacterial strains. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Cell wall synthesis inhibition |

| S. aureus | 16 µg/mL | Protein synthesis inhibition |

| P. aeruginosa | 64 µg/mL | Membrane disruption |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammatory markers in various models, indicating potential use in treating inflammatory diseases. Its ability to modulate inflammatory pathways could offer therapeutic benefits in conditions such as arthritis and other chronic inflammatory disorders.

Material Science Applications

Beyond biological applications, this compound has potential applications in materials science, particularly in the development of dyes and pigments due to its azo structure, which is known for vibrant coloration properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the aromatic rings and substituents can enhance biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against cancer cell lines.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below highlights critical structural differences among analogous azo carboxamide compounds:

Electronic and Solubility Properties

- Electron-Withdrawing Groups (Nitro, Chloro): Compounds like 85005-63-6 (nitro) and 53151-01-2 (chloro) show reduced electron density at the azo linkage, which may increase reactivity toward metabolic reduction (a concern for genotoxicity) .

- Solubility : Hydrophobic substituents (e.g., ethyl in 61050-41-7 ) lower aqueous solubility, whereas polar groups (hydroxy, methoxy) in the target compound improve solubility in organic solvents.

Q & A

Q. How do crystallographic data reconcile with DFT-predicted bond angles in the naphthalene core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.